N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide

Medicinal Chemistry Chemical Biology Probe Design Structure-Activity Relationship (SAR)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide (CAS 1207061-81-1) is a synthetic small molecule with the molecular formula C₂₅H₂₂N₂O₂ and a molecular weight of 382.5 g·mol⁻¹. Its structure combines a 1-benzoyl-1,2,3,4-tetrahydroquinoline core with a cinnamamide (3-phenylprop-2-enamide) side chain at the 7-position, placing it at the intersection of tetrahydroquinoline alkaloid mimetics and α,β-unsaturated amide pharmacophores.

Molecular Formula C25H22N2O2
Molecular Weight 382.463
CAS No. 1207061-81-1
Cat. No. B2417066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
CAS1207061-81-1
Molecular FormulaC25H22N2O2
Molecular Weight382.463
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H22N2O2/c28-24(16-13-19-8-3-1-4-9-19)26-22-15-14-20-12-7-17-27(23(20)18-22)25(29)21-10-5-2-6-11-21/h1-6,8-11,13-16,18H,7,12,17H2,(H,26,28)/b16-13+
InChIKeyINSSDXUAZYPHGX-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide (CAS 1207061-81-1): Compound Identity and Core Scaffold


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide (CAS 1207061-81-1) is a synthetic small molecule with the molecular formula C₂₅H₂₂N₂O₂ and a molecular weight of 382.5 g·mol⁻¹ . Its structure combines a 1-benzoyl-1,2,3,4-tetrahydroquinoline core with a cinnamamide (3-phenylprop-2-enamide) side chain at the 7-position, placing it at the intersection of tetrahydroquinoline alkaloid mimetics and α,β-unsaturated amide pharmacophores. The cinnamamide moiety introduces an electrophilic α,β-unsaturated carbonyl system and extended π-conjugation, features that are absent from simpler benzamide, sulfonamide, or alkanamide analogs sharing the same 1-benzoyl-tetrahydroquinoline scaffold [1].

Why N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide Cannot Be Interchanged with Generic 7-Amido-Tetrahydroquinoline Analogs


Within the 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl amide sub-family, simple substituent swaps produce chemically distinct entities with divergent property profiles. Replacement of the cinnamamide side chain by benzamide (CAS 946266-43-9), cyclohexanecarboxamide (CAS 946266-50-8), butyramide (CAS 1040661-09-3), ethanesulfonamide (CAS 946221-03-0), or cyclohexanesulfonamide alters hydrogen-bonding capacity, conformational flexibility, and electronic character at the 7-position . The cinnamamide group specifically introduces an extended conjugated π-system capable of Michael acceptor reactivity and unique π-stacking interactions that shorter alkyl- or aryl-carboxamides cannot replicate [1]. Consequently, substituting N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide with a positional isomer or side-chain variant in a biological assay, chemical probe study, or synthetic pathway can alter target engagement, reactivity, or spectroscopic properties in ways that cannot be predicted without compound-specific data.

Quantitative Differentiation Evidence for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide (CAS 1207061-81-1)


Structural Differentiation: Cinnamamide α,β-Unsaturation vs. Saturated Amide Side Chains at the 7-Position

At the molecular structure level, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide (target; CAS 1207061-81-1; C₂₅H₂₂N₂O₂; MW 382.5) is distinguished from the 7-position butyramide congener (comparator; CAS 1040661-09-3; C₂₀H₂₂N₂O₂; MW 322.4) by the presence of a styryl (Ph–CH=CH–) group in place of an n-propyl chain . This substitution introduces an α,β-unsaturated carbonyl electrophilic center and increases the heavy atom count (29 vs. 24) and rotational bond count, yielding a larger, more polarizable, and conformationally distinct ligand surface .

Medicinal Chemistry Chemical Biology Probe Design Structure-Activity Relationship (SAR)

Positional Isomer Differentiation: 7-Cinnamamide vs. 6-Benzamide Regioisomer

The target compound bears its cinnamamide substituent at the 7-position of the tetrahydroquinoline ring, whereas a readily available analog, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (comparator; CAS 371133-44-7; C₂₃H₂₀N₂O₂; MW 356.4), has its amide at the 6-position and lacks the styryl double bond . This positional shift alters the vector of the substituent relative to the benzoyl group and the geometric relationship of the amide NH and carbonyl to the ring junction, fundamentally changing shape complementarity in any binding pocket . Although no comparative biological data exist for these two compounds, the well-established principle that regioisomeric substitution on a bicyclic scaffold produces distinct pharmacological profiles applies [1].

Medicinal Chemistry Positional SAR Tetrahydroquinoline Library Design

Polar Surface Area and H-Bonding Capacity vs. Sulfonamide and Alkylamide Analogs

The topological polar surface area (tPSA) of the target cinnamamide (calculated from the SMILES: O=C(/C=C/c1ccccc1)Nc1ccc2c(c1)N(C(=O)c1ccccc1)CCC2) is approximately 49.4 Ų, identical to the butyramide congener (49.4 Ų) but lower than the ethanesulfonamide (CAS 946221-03-0; tPSA ~66.5 Ų) and cyclohexanesulfonamide analogs (~66.5 Ų) . The cinnamamide confers two H-bond acceptor sites (amide carbonyl, benzoyl carbonyl) versus three in the sulfonamides (two sulfonyl oxygens plus amide carbonyl), yielding a distinct H-bond acceptor count of 2 vs. 3–4 .

Physicochemical Property Prediction In Silico ADME Medicinal Chemistry Triage

Evidence Gap Disclosure: Absence of Published Biological Potency Data (IC₅₀, Kᵢ, EC₅₀) for This Compound

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (searched as of 2026-05-04) returned no publicly disclosed biological activity measurements—including IC₅₀, Kᵢ, EC₅₀, % inhibition, or ADME parameters—for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide (CAS 1207061-81-1) [1]. Additionally, no patent explicitly describing this compound was identified. This compound appears to be offered exclusively as a screening library building block through chemical suppliers [1].

Data Transparency Screening Library Compound Procurement Risk Assessment

Recommended Application Scenarios for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide (CAS 1207061-81-1) Based on Available Evidence


Covalent Probe Design Requiring an α,β-Unsaturated Amide Electrophilic Warhead

The cinnamamide side chain provides a Michael acceptor moiety suitable for targeting cysteine residues in kinases or other enzymes. The extended conjugation and styryl ring offer additional π-stacking and hydrophobic contacts absent in saturated amide analogs [1], making this compound a candidate scaffold for irreversible or reversible-covalent inhibitor design when positioned as a 7-substituted fragment on the 1-benzoyl-tetrahydroquinoline core.

SAR Expansion of Tetrahydroquinoline-Based Screening Hits

When a screening campaign identifies a 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl scaffold with moderate activity, the cinnamamide variant serves as a conformationally extended, π-rich analog for follow-up SAR. Its distinct shape and electronic profile versus the benzamide, butyramide, or sulfonamide analogs allow exploration of a different region of chemical space around the 7-position vector [1].

Chemical Biology Tool Compound Requiring Extended π-System for Spectroscopic Detection

The extended conjugation imparted by the styryl group in the cinnamamide side chain may confer distinct UV-Vis absorbance or fluorescence properties relative to saturated amide analogs. This feature could be exploited in binding assays where ligand detection via absorbance or fluorescence polarization is required, though experimental spectral characterization remains to be performed [1].

Fragment Library Expansion for De Novo Drug Discovery Programs

As a commercially available but biologically uncharacterized compound, this molecule is suitable for inclusion in diversity-oriented screening libraries for fragment-based or HTS campaigns targeting novel protein classes. Its structural novelty—combining a 1-benzoyl-tetrahydroquinoline core with a cinnamamide side chain—adds chemical diversity not represented by simpler 7-substituted analogs [1].

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